N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide
Description
N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide (CAS RN: 5338-18-1) is a chloroethyl-substituted acetamide derivative with the molecular formula C₉H₁₄Cl₂N₂O₂ . Structurally, it features a carbamoylmethyl group linked to two 2-chloroethyl substituents and an acetamide moiety. The compound is identified in safety data sheets as a research chemical requiring careful handling due to incomplete toxicological data .
Properties
CAS No. |
3183-24-2 |
|---|---|
Molecular Formula |
C8H14Cl2N2O2 |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2-acetamido-N,N-bis(2-chloroethyl)acetamide |
InChI |
InChI=1S/C8H14Cl2N2O2/c1-7(13)11-6-8(14)12(4-2-9)5-3-10/h2-6H2,1H3,(H,11,13) |
InChI Key |
BRVMSVLWRSTNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide involves the reaction of 2-chloroethylamine hydrochloride with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets specific molecular pathways, including DNA and protein synthesis, resulting in cytotoxic effects. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Physicochemical Properties
- Solubility: Aromatic derivatives (e.g., ) exhibit better solubility in organic solvents due to non-polar substituents, whereas simpler chloroethyl acetamides (e.g., ) are more polar .
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